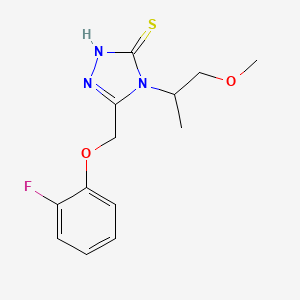

5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Chemical Structure: The compound 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 522624-44-8) is a triazole-thiol derivative featuring a 2-fluorophenoxymethyl group at position 5 and a 1-methoxypropan-2-yl substituent at position 4 (Figure 1). Its molecular formula is C₁₂H₁₄FN₂O₂S, with a molecular weight of 283.32 g/mol .

The 1-methoxypropan-2-yl chain introduces steric bulk and ether functionality, which could modulate solubility and metabolic stability .

Eigenschaften

IUPAC Name |

3-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2S/c1-9(7-18-2)17-12(15-16-13(17)20)8-19-11-6-4-3-5-10(11)14/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYXBQNTHKAMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C(=NNC1=S)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116542 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522624-44-8 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522624-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an etherification reaction, where a methoxypropyl halide reacts with a hydroxyl group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol (-SH) group exhibits strong nucleophilic character, enabling S-alkylation and S-arylation. For example:

-

S-Alkylation : Reacts with alkyl halides (e.g., 1-bromopentane) or 2-chloroacetamid under basic conditions to form thioether derivatives .

-

S-Arylation : Electrophilic aromatic substitution with aryl halides occurs in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Table 1: Representative S-Alkylation Reactions

Mechanistically, these reactions proceed via SN2 pathways, with the thiolate ion attacking electrophilic carbons .

Oxidation and Disulfide Formation

The thiol group oxidizes under mild oxidative conditions (e.g., H₂O₂ or I₂) to form disulfide-bridged dimers :

This property is exploited in polymer chemistry and drug delivery systems .

Cyclization and Heterocycle Formation

The triazole-thiol scaffold participates in cyclocondensation reactions:

-

With aldehydes : Forms Schiff bases under acidic conditions, which cyclize to yield fused triazolo-thiadiazines .

-

With isothiocyanates : Generates 1,2,4-triazolo[3,4-b]thiadiazines via base-mediated cyclization .

Example Reaction Pathway

-

Condensation with 4-chlorobenzaldehyde forms a hydrazone intermediate.

-

Cyclization in aqueous KOH yields a thiadiazine-fused triazole .

Functionalization via Ammonolysis

The thiol group reacts with primary/secondary amines (e.g., morpholine, piperidine) to produce thioamides or sulfonamides :

This reaction is pivotal for modifying solubility and bioavailability in drug design .

Electrophilic Aromatic Substitution

The fluorophenoxymethyl moiety directs electrophilic attacks (e.g., nitration, halogenation) to specific positions:

-

Nitration : Occurs at the para position of the fluorophenyl ring under HNO₃/H₂SO₄.

-

Halogenation : Bromine or chlorine substitutes at the ortho position relative to the ether oxygen.

Metal Complexation

The triazole nitrogen and thiol sulfur act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes confirmed by UV-Vis and IR spectroscopy .

Table 2: Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Application |

|---|---|---|

| Cu²⁺ | 8.9 | Catalysis |

| Zn²⁺ | 7.2 | Anticancer agents |

Thiol-Disulfide Exchange

In biological systems, the compound participates in redox equilibria with glutathione, influencing its antioxidant and pro-oxidant effects .

Mechanistic Insights

-

S-Alkylation : Proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks electrophilic carbons .

-

Cyclization : Intramolecular nucleophilic attack by the triazole nitrogen on electrophilic carbonyl carbons drives ring closure .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive derivatives and functional materials. Experimental data from diversified sources confirm its reactivity profile, aligning with trends observed in analogous 1,2,4-triazole-3-thiols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

The compound has been studied for its antifungal properties, specifically against species such as Candida albicans and Aspergillus niger. Research indicates that the triazole ring is crucial for its antifungal activity, as it interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes. In vitro studies have shown promising results, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .

Anticancer Properties

Recent studies have suggested that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. The presence of the thiol group enhances its reactivity, which may contribute to its biological activity .

Agricultural Applications

Pesticide Development

The compound has potential applications in developing novel pesticides. Its structure allows it to act as a growth regulator or fungicide. Field trials have indicated that formulations containing this compound can effectively control fungal pathogens in crops without significant phytotoxicity .

Material Science

Polymer Chemistry

In material science, 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol can be utilized as a building block for synthesizing functional polymers. Its ability to form stable complexes with metals makes it suitable for creating materials with specific electronic or optical properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity, while the thiol group could participate in redox reactions or form covalent bonds with target proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations in Triazole-Thiols

Triazole-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazole-Thiol Derivatives

Key Structural and Functional Insights

Electron-Withdrawing vs. Compounds with 4-nitrophenyl substituents (e.g., CAS 35463-75-3) exhibit strong electronic effects, favoring applications in coordination chemistry .

Steric and Solubility Considerations: The 1-methoxypropan-2-yl substituent in the target compound provides steric hindrance and ether oxygen, which may improve aqueous solubility compared to bulkier groups like tert-butylphenoxy . Derivatives with 3,4,5-trimethoxyphenyl groups demonstrate enhanced bioactivity due to methoxy groups’ hydrogen-bonding capacity .

Biological Activity Trends: Fluorinated analogs (e.g., 2-fluorophenyl in and 2,4-difluorophenyl in ) show pronounced antimicrobial and anti-corrosion properties, likely due to increased membrane permeability and oxidative stability . Thiol (-SH) and thione (-S-) tautomerism in triazoles influence metal-binding capacity, relevant to corrosion inhibition and enzyme inhibition .

Biologische Aktivität

5-(2-Fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 522624-44-8) is a novel compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity comprehensively, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. In a study assessing various derivatives against HepG2 liver cancer cells, compounds with electron-donating groups demonstrated superior anti-proliferative effects. The compound 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol was evaluated in this context.

- IC50 Values : The IC50 value represents the concentration required to inhibit cell growth by 50%. In related studies, compounds structurally similar to the target compound exhibited varying IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 cells .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 6d | 13.004 | High |

| Compound 6e | 28.399 | Low |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances anticancer activity .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. Studies have shown that triazole derivatives can act against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function. The specific antibacterial activity of the target compound remains to be extensively characterized; however, related triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study on related compounds showed significant inhibition of COX-1 and COX-2 activities, suggesting that the target compound may also possess similar anti-inflammatory properties through these mechanisms .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of triazole derivatives:

- Antioxidant and Antibacterial Activities : A study published in Molecules demonstrated that triazole derivatives showed antioxidant properties alongside antibacterial activities against various pathogens .

- Cytotoxicity Testing : Various triazole derivatives were tested for cytotoxicity against different cancer cell lines using MTT assays. The results indicated a promising selectivity towards cancer cells over normal cells .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target enzymes involved in cancer progression and inflammation pathways .

Q & A

Q. What are the established synthetic routes for 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or alkylation of triazole-thiol precursors. Key steps include:

- Thiosemicarbazide Cyclization : Reacting substituted thiosemicarbazides with alkoxypropan-2-yl halides under reflux in acetonitrile or DMF, followed by acid-catalyzed cyclization .

- S-Alkylation : Alkylation of 4-substituted triazole-3-thiols with 2-fluorophenoxymethyl halides in basic media (e.g., KOH/EtOH) at 60–80°C .

Key Factors Affecting Yield : - Solvent Polarity : Higher yields in polar aprotic solvents (e.g., DMF) due to better solubility of intermediates.

- Temperature Control : Prolonged reflux (>6 hours) may degrade sensitive substituents like the methoxypropan-2-yl group .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- ¹H-NMR Spectroscopy : Identifies substituent patterns (e.g., methoxypropan-2-yl protons at δ 3.2–3.5 ppm; fluorophenoxymethyl protons at δ 4.8–5.2 ppm) .

- LC-MS : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns, particularly for verifying the fluorophenoxymethyl group .

- Elemental Analysis : Validates purity (>95% C, H, N, S content) .

Key Consideration : Use deuterated DMSO for NMR to resolve overlapping signals from aromatic and triazole protons .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this triazole-thiol derivative?

Methodological Answer:

- Target Selection : Prioritize enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase (CYP51), which interact with triazole-based inhibitors .

- Docking Workflow :

- Protein Preparation : Retrieve target structures from PDB (e.g., 1EA1 for CYP51) and optimize hydrogen bonding networks .

- Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets.

- Binding Affinity Analysis : Use AutoDock Vina to calculate ΔG values; prioritize poses with fluorophenoxymethyl groups in hydrophobic pockets .

Key Finding : Analogous triazole-thiols show binding energies comparable to fluconazole (ΔG = −9.2 kcal/mol), suggesting antifungal potential .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole-thiols?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., CLSI M38 for antifungal activity) to normalize variability .

- SAR Studies : Correlate substituent effects (e.g., fluorophenoxy vs. chlorophenoxy groups) with activity trends. For example:

- Statistical Validation : Apply Hochberg-Benjamini correction to minimize false discovery rates in high-throughput screening .

Q. How can reaction path search algorithms optimize the synthesis of novel triazole-thiol derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclocondensation .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal solvents and catalysts. For example:

- Bayesian optimization identifies DMF as superior to THF for S-alkylation (85% vs. 62% yield) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What are the best practices for evaluating the ADME/Tox profile of this compound?

Methodological Answer:

- In Silico Tools :

- ADME Prediction : SwissADME estimates bioavailability (Lipinski score = 0) and blood-brain barrier permeability .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risk (Probability = 72%) due to thiol oxidation .

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.